1-[(4-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-[(4-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19BrN2O4 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.05282 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is a derivative of benzylpiperazine class compounds , which are known to affect the central and autonomic nervous systems .
Biochemical Pathways
Related compounds have been shown to have various biological and pharmacological activities , suggesting that F2743-2271 may also interact with multiple biochemical pathways.
Result of Action
Benzylpiperazines, a class of compounds to which f2743-2271 belongs, are known to have euphoric and stimulant properties , suggesting that F2743-2271 may have similar effects.
Biochemical Analysis
Biochemical Properties
1-[(4-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to reduced activity of acetylcholinesterase, affecting normal nerve pulse transmission and potentially causing behavioral changes and body movement impairment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cellular damage . This oxidative stress can negatively impact different cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine and disrupts normal nerve function . Additionally, the compound’s ability to increase ROS levels can lead to oxidative damage and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and continuous inhibition of acetylcholinesterase activity . These long-term effects can result in chronic cellular damage and impaired cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as mild enzyme inhibition and moderate oxidative stress . At higher doses, it can cause toxic or adverse effects, including severe oxidative damage, significant enzyme inhibition, and potential neurotoxicity . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with acetylcholinesterase affects the hydrolysis of acetylcholine, a crucial neurotransmitter in the nervous system . Additionally, its ability to increase ROS levels can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4/c1-27-16-9-10-19(28-2)18(12-16)23-20(25)17-4-3-11-24(21(17)26)13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVGQGPFXVJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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